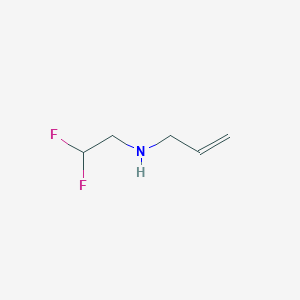

N-(2,2-difluoroethyl)prop-2-en-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,2-Difluoroethyl)prop-2-en-1-amine, or DFEPA, is a versatile, fluorinated amine that has been used in a variety of scientific research applications. It is a colorless, volatile liquid with a boiling point of 90-91°C and a melting point of -45°C. Its chemical formula is C3H7NF2 and its molecular weight is 93.09 g/mol. DFEPA is a popular choice for scientists due to its unique properties, including its high reactivity, low toxicity, and high solubility in a variety of solvents. In

Applications De Recherche Scientifique

Efficient PFAS Removal by Amine-Functionalized Sorbents

Amine-containing sorbents, due to their electrostatic interactions, hydrophobic interactions, and specific sorbent morphology, have been identified as effective solutions for the removal of Perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The development and application of these sorbents are crucial for controlling PFAS in municipal water and wastewater treatments at relatively low concentrations (Ateia et al., 2019).

Degradation of Nitrogen-containing Hazardous Compounds

Advanced oxidation processes (AOPs) have been effective in the mineralization of nitrogen-containing compounds, including amines and azo dyes, which are prevalent in the textile, agricultural, and chemical industries. These processes address the global concern for the occurrence of toxic and hazardous amino-compounds in water through detailed reviews of degradation efficiencies, reaction mechanisms, and the identification of intermediates (Bhat & Gogate, 2021).

Amine-functionalized Metal–Organic Frameworks

Amine-functionalized metal–organic frameworks (MOFs) have shown significant promise in various applications due to the strong interaction between CO2 and basic amino functionalities. These frameworks are highlighted for their CO2 capture capabilities and potential in catalysis, demonstrating the benefits of amino functionality towards environmental and industrial applications (Lin, Kong, & Chen, 2016).

Microbial Degradation of Polyfluoroalkyl Chemicals

The environmental fate and effects of polyfluoroalkyl chemicals, which can result in perfluoroalkyl acids (PFAAs) through microbial degradation, are critical areas of study. Understanding the biodegradability of these chemicals in various environmental matrices offers insights into mitigating the impacts of such persistent pollutants (Liu & Avendaño, 2013).

Adsorption Behavior and Mechanism of Perfluorinated Compounds

The study of adsorption mechanisms, including electrostatic interaction and hydrophobic interaction, is vital for understanding the fate of perfluorinated compounds in aquatic environments. Amine groups in adsorbents play a significant role in achieving high adsorption capacity for these compounds, guiding the development of effective removal strategies (Du et al., 2014).

Propriétés

IUPAC Name |

N-(2,2-difluoroethyl)prop-2-en-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N/c1-2-3-8-4-5(6)7/h2,5,8H,1,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGQBFJJTYMGIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2-difluoroethyl)prop-2-en-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Potassium;trifluoro(spiro[2.3]hexan-2-yl)boranuide](/img/structure/B2442570.png)

![N-[1-[2-(2-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide,monohydrochloride](/img/structure/B2442574.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2442576.png)

![N-[2-(benzotriazol-1-yl)-1-pyridin-3-ylbut-3-enyl]aniline](/img/structure/B2442577.png)

![4-(Phenylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid](/img/structure/B2442578.png)

![[4-(3-Methyl-1,2,4-thiadiazol-5-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2442583.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2442586.png)

![1-(3-chloro-4-methylphenyl)-5-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2442587.png)

![(2,5-dimethylfuran-3-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2442589.png)